Mephenytoin

Description

This compound is used for the treatment of refractory partial epilepsy. This compound is a solid. This compound belongs to the phenylhydantoins. These are heterocyclic aromatic compounds containing an imiazolidinedione moiety substituted by a phenyl group. This compound is known to target sodium channel protein type 5 subunit alpha. Cytochrome P450 2C19, Cytochrome P450 2C8, Cytochrome P450 2C9, Cytochrome P450 2B6, Cytochrome P450 1A2, and Cytochrome P450 2D6 are known to metabolize this compound. This compound is a hydantoin-derivative anticonvulsant used to control various partial seizures. This compound and oxazolidinedione derivatives are associated with higher incidences of blood dyscrasias compared to other anticonvulsants.

This compound is an Anti-epileptic Agent. The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.

This compound is a heterocyclic organic compound with anticonvulsant property. Although the mechanism of action is not well established, this compound potentially promotes sodium efflux from neurons in motor cortex, and stabilizes the threshold against hyperexcitability caused by excessive stimulation. Thus this agent reduces the membrane sodium gradient and prevents cortical seizure signal spreading. It may cause blood dyscrasias, therefore, this agent was only used after other less toxic anticonvulsants had failed.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1946 and is indicated for epilepsy.

An anticonvulsant effective in tonic-clonic epilepsy (EPILEPSY, TONIC-CLONIC). It may cause blood dyscrasias.

See also: Phenytoin (related).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

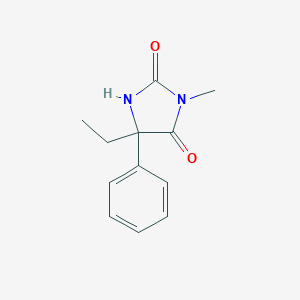

5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHKMTDVRCWUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023257 | |

| Record name | Mephenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mephenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water. One gram dissolves in about 16 ml 95% ethanol., 9.70e-01 g/L | |

| Record name | Mephenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals | |

CAS No. |

50-12-4 | |

| Record name | (±)-Mephenytoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephenytoin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEPHENYTOIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mephenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mephenytoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENYTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R420KW629U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 to 137 °C, 135 °C | |

| Record name | Mephenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mephenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mephenytoin's Interaction with Neuronal Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of mephenytoin on neuronal voltage-gated sodium channels (VGSCs). This compound, a hydantoin-derivative anticonvulsant, is structurally and functionally related to phenytoin. Due to a scarcity of direct electrophysiological and binding data for this compound, this guide heavily leverages the extensive research conducted on phenytoin to infer the mechanistic details of this compound's action. The primary mechanism involves the state-dependent blockade of neuronal sodium channels, preferentially binding to the inactivated state. This interaction leads to a use- and voltage-dependent inhibition of high-frequency neuronal firing, a hallmark of epileptic seizures. This document details the quantitative aspects of this interaction, outlines relevant experimental protocols, and provides visual representations of the underlying molecular and experimental workflows.

Introduction

This compound is a hydantoin-class anticonvulsant medication that has been used in the management of epilepsy. Like other drugs in its class, its therapeutic effects are primarily attributed to the modulation of neuronal excitability. The principal molecular target for this action is the voltage-gated sodium channel, a key protein responsible for the initiation and propagation of action potentials in neurons.

This guide will delve into the core mechanism of how this compound interacts with these channels. It is important to note that while the fundamental mechanism is shared with its close analog, phenytoin, quantitative differences may exist. One study has suggested that N3-alkylation of hydantoins, a structural feature of this compound (N-methylated), can significantly decrease the binding affinity to the sodium channel compared to non-alkylated hydantoins like phenytoin[1].

Core Mechanism of Action: State-Dependent Blockade

The anticonvulsant action of this compound is predicated on its ability to selectively inhibit the high-frequency neuronal discharges that characterize seizure activity, with minimal effect on normal, low-frequency firing[2]. This selectivity is achieved through a mechanism known as state-dependent blockade of voltage-gated sodium channels.

Neuronal sodium channels cycle through three primary conformational states:

-

Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed but available for activation.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of Na+ ions and generating an action potential.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state. It must return to the resting state before it can be opened again.

This compound, like phenytoin, exhibits a much higher affinity for the inactivated state of the sodium channel compared to the resting or open states[2][3]. By binding to and stabilizing the inactivated conformation, this compound slows the recovery of the channel to the resting state. This leads to a prolongation of the neuronal refractory period, effectively filtering out sustained high-frequency firing.

This state-dependent binding results in two key characteristics of this compound's action:

-

Use-Dependence: The blocking effect is more pronounced with more frequent neuronal firing, as a greater proportion of channels will be in the inactivated state.

-

Voltage-Dependence: The block is enhanced at more depolarized membrane potentials, which also favor the inactivated state.

References

- 1. Bicyclic hydantoins with a bridgehead nitrogen. Comparison of anticonvulsant activities with binding to the neuronal voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Pharmacophore Derived Phenytoin Analogue With Increased Affinity For Slow Inactivated Sodium Channels Exhibits A Desired Anticonvulsant Profile - PMC [pmc.ncbi.nlm.nih.gov]

Historical use of Mephenytoin as an anticonvulsant drug

An In-Depth Technical Guide to the Historical Use of Mephenytoin as an Anticonvulsant Drug

Abstract

This compound, marketed as Mesantoin, is a hydantoin-derivative anticonvulsant introduced in the late 1940s as a therapeutic alternative for epilepsy, particularly in cases refractory to other treatments.[1] Like its predecessor phenytoin, its primary mechanism of action involves the blockade of voltage-gated sodium channels.[2][3] However, its clinical utility was hampered by a significant toxicity profile, including the potential for fatal blood dyscrasias.[1][4] this compound's metabolism is notable for its genetic polymorphism, primarily mediated by the enzyme CYP2C19, making it a key probe substrate in pharmacogenetic research.[5][6] Though no longer available in the United States or the United Kingdom, its history provides valuable insights into the evolution of antiepileptic drug development, pharmacogenetics, and toxicology.[1][2]

Introduction: A Historical Perspective

The quest for effective epilepsy treatments began in the mid-19th century with the use of bromides, which, while effective, carried a heavy burden of toxicity.[7] Phenobarbital followed in 1912, offering a better therapeutic profile but significant sedative side effects.[7][8] A major breakthrough occurred in 1936 with the discovery of phenytoin by Putnam and Merritt, who utilized a novel animal screening model (the Maximal Electroshock Test) to identify the first non-sedating anticonvulsant.[7][9][10] This success spurred the development of other hydantoin derivatives. This compound (5-Ethyl-3-methyl-5-phenylhydantoin) was introduced approximately a decade after phenytoin, offering an alternative for controlling tonic-clonic and complex-partial seizures, especially in patients who were unresponsive to less toxic agents.[1]

Mechanism of Action

This compound shares its core anticonvulsant mechanism with other hydantoin derivatives like phenytoin. Its primary target is the voltage-gated sodium channel in neuronal cell membranes.[2][11]

During a seizure, neurons exhibit sustained, high-frequency repetitive firing of action potentials. This process is dependent on the rapid cycling of voltage-gated sodium channels between resting, open, and inactive states. This compound exerts its effect by binding preferentially to the inactive state of the sodium channel.[11] This binding stabilizes the channel in its inactive conformation, prolonging the refractory period and making it less likely to return to the resting state from which it can be activated again.[11][12] This action is use-dependent, meaning it is more pronounced in neurons that are firing rapidly. The result is a reduction in the ability of neurons to sustain high-frequency firing, thereby limiting the spread of seizure activity while leaving normal, low-frequency neuronal transmission largely unaffected.[2][3][12]

Pharmacology and Metabolism

This compound is administered as a racemic mixture of (R)- and (S)-enantiomers, each following a distinct metabolic pathway, which has significant clinical and pharmacogenetic implications.[5]

The (S)-enantiomer is stereospecifically hydroxylated at the 4' position of the phenyl ring to form (S)-4'-hydroxythis compound.[5][13] This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C19.[5][6] The gene for CYP2C19 is highly polymorphic, leading to wide inter-individual variability in the metabolism of (S)-mephenytoin. Individuals classified as "poor metabolizers" have deficient CYP2C19 activity, leading to slower clearance and potential toxicity.[6]

Conversely, the (R)-enantiomer is primarily metabolized via N-demethylation to 5-ethyl-5-phenylhydantoin (Nirvanol).[2][11] This metabolite is not only pharmacologically active as an anticonvulsant but is also highly toxic and possesses a very long half-life, contributing significantly to both the therapeutic and adverse effects of this compound.[1][2]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by the rapid absorption of the parent drug and the much slower elimination of its active metabolite, Nirvanol. This long half-life of Nirvanol allows for stable blood levels but also contributes to its cumulative toxicity.[14]

| Parameter | This compound (Parent Drug) | Nirvanol (Active Metabolite) | Reference(s) |

| Time to Peak (Tmax) | ~1-2 hours | - | [2][14] |

| Biological Half-Life (T½) | ~7 hours | ~95 - 144 hours | [2][3][14] |

| Therapeutic Serum Level | 25 - 40 µg/mL (combined drug and metabolite) | 25 - 40 µg/mL (combined drug and metabolite) | |

| Primary Metabolism | N-demethylation & 4'-Hydroxylation | - | [2][5] |

Clinical Application and Efficacy

This compound was indicated for the treatment of generalized tonic-clonic (grand mal) seizures and complex-partial (psychomotor) seizures. Due to its significant potential for toxicity, it was generally reserved for patients who were refractory to safer anticonvulsants like phenytoin and phenobarbital.[4]

| Population | Initial Daily Dose | Maintenance Daily Dose | Reference(s) |

| Adults | 50 - 100 mg | 200 - 600 mg (up to 800 mg) in 3 divided doses | |

| Children | 50 - 100 mg | 100 - 400 mg in 3 divided doses |

Toxicology and Adverse Effects

The clinical use of this compound was severely limited by its toxicity, which was considered greater than that of phenytoin.[4] The most significant risk was the development of potentially fatal blood dyscrasias, including neutropenia, agranulocytosis, and aplastic anemia, estimated to occur in up to 1% of patients.[1]

| System | Severe/Serious Adverse Effects | Common/Less Serious Adverse Effects | Reference(s) |

| Hematologic | Agranulocytosis, Leukopenia, Neutropenia, Thrombocytopenia, Aplastic Anemia | Eosinophilia | [4] |

| Dermatologic | Stevens-Johnson Syndrome, Exfoliative Dermatitis | Rash | |

| CNS | Coma, Seizures (in overdose), Hallucinations | Drowsiness, Ataxia, Dizziness, Irritability, Insomnia, Slurred Speech | [4][15] |

| Hepatic | Jaundice, Elevated Liver Function Tests | - | [15] |

| Other | Lymphadenopathy, Pulmonary Fibrosis | Nausea, Vomiting, Gingival Hyperplasia |

Decline and Withdrawal from Market

This compound is no longer commercially available in the US or the UK.[1][2] While its significant toxicity, particularly the risk of fatal blood dyscrasias, made it a second- or third-line agent, the official reason for its discontinuation was not cited as safety or effectiveness by the FDA.[1][16][17] In 2000, the manufacturer Novartis discontinued the product.[17] Often, drugs are withdrawn for commercial reasons when they are superseded by newer, safer, and more effective alternatives, rendering them obsolete and unprofitable.[18][19] The availability of a wide range of anticonvulsants with better safety profiles ultimately led to the decline of this compound's clinical use.

Experimental Protocols

In Vivo Anticonvulsant Screening: The Maximal Electroshock (MES) Test

The discovery of hydantoin anticonvulsants was enabled by the development of systematic in vivo screening models. The Maximal Electroshock (MES) test in rodents was a cornerstone for identifying drugs effective against generalized tonic-clonic seizures.[20][21]

Objective: To identify compounds that prevent seizure spread.

Methodology:

-

Animal Model: Typically mice or rats are used.[20]

-

Drug Administration: The test compound (e.g., this compound) is administered to a group of animals, often intraperitoneally (i.p.) or orally (p.o.). A control group receives the vehicle.

-

Stimulation: At the time of expected peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes. The current is suprathreshold, sufficient to induce a maximal seizure in control animals.

-

Endpoint Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive result, indicating anticonvulsant activity.[20]

-

Data Analysis: The efficacy of the drug is often expressed as the dose required to protect 50% of the animals from the endpoint (the ED50).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 5. benchchem.com [benchchem.com]

- 6. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epilepsyontario.org [epilepsyontario.org]

- 8. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 9. Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A major pathway of this compound metabolism in man. Aromatic hydroxylation to p-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical pharmacology of this compound and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. Federal Register :: Determination That MESANTOIN (this compound) Tablets, 100 Milligrams, Was Not Withdrawn From Sale for Reasons of Safety or Effectiveness [federalregister.gov]

- 17. govinfo.gov [govinfo.gov]

- 18. List of withdrawn drugs - Wikipedia [en.wikipedia.org]

- 19. findlaw.com [findlaw.com]

- 20. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

The Pivotal Role of Nirvanol as the Active Metabolite of Mephenytoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephenytoin, a hydantoin anticonvulsant, exerts its therapeutic effects primarily through its active metabolite, Nirvanol (5-ethyl-5-phenylhydantoin). This technical guide provides an in-depth analysis of the metabolic activation of this compound and the central role of Nirvanol in its anticonvulsant activity. We will explore the pharmacokinetics, pharmacodynamics, mechanism of action, and toxicological profile of both compounds, with a focus on quantitative data and detailed experimental methodologies. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

This compound was introduced as an anticonvulsant agent several decades ago.[1] While effective in controlling certain types of seizures, its clinical use has been limited due to a narrow therapeutic index and the risk of severe adverse effects.[1][2] A critical aspect of this compound's pharmacology is its biotransformation into the active metabolite, Nirvanol.[3][4] Understanding the distinct and overlapping properties of this compound and Nirvanol is paramount for comprehending the drug's overall clinical profile and for the development of safer and more effective antiepileptic therapies.

Metabolism of this compound to Nirvanol

The primary metabolic pathway for this compound is N-demethylation to form Nirvanol.[4] This conversion is a crucial step, as Nirvanol is not only pharmacologically active but also possesses a significantly longer half-life than its parent compound.[4][5]

This compound is administered as a racemic mixture of (S)- and (R)-enantiomers, and its metabolism is stereoselective. The (S)-enantiomer is primarily hydroxylated at the 4'-position of the phenyl ring by the cytochrome P450 enzyme CYP2C19.[6][7] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in the metabolism of (S)-Mephenytoin, categorizing individuals as poor, intermediate, or extensive metabolizers.[6][8] The (R)-enantiomer of this compound is predominantly N-demethylated to form Nirvanol.[9]

Pharmacokinetics of this compound and Nirvanol

The pharmacokinetic profiles of this compound and Nirvanol differ substantially, with Nirvanol's prolonged half-life leading to its accumulation and predominance during chronic therapy.[4][5] This accumulation is a key factor in both the therapeutic efficacy and the potential toxicity of this compound treatment.[4]

| Parameter | This compound | Nirvanol | Reference |

| Mean Plasma Half-life (t½) | ~7 - 17 hours | ~96 - 114 hours | [5][10] |

| Time to Peak Concentration (Tmax) | ~1 hour | - | [10] |

| Mean Steady-State Level (400 mg/day) | 1.5 µg/mL | 18 µg/mL | [5][11] |

| Protein Binding (unbound fraction) | ~39% (saliva) | ~27% (saliva) | [10] |

| Enantiomer-Specific Pharmacokinetics | R-Nirvanol (R-PEH) | Reference |

| Half-life (chronic administration) | 77.7 - 175.8 hours | [9] |

| Mean Urinary Recovery (steady state) | 86.6% (unchanged) | [9] |

Pharmacodynamics and Anticonvulsant Activity

Both this compound and Nirvanol possess intrinsic anticonvulsant properties.[3] However, due to its accumulation, Nirvanol is considered the major contributor to the overall antiepileptic effect during long-term treatment.[3][4] The anticonvulsant activity is often evaluated using the Maximal Electroshock Seizure (MES) test in animal models.[3]

| Compound | MES ED50 (mice, i.p.) | Time Point | Reference |

| This compound | 42 mg/kg | 30 min | [3] |

| 35 mg/kg | 2 hr | [3] | |

| Nirvanol | 23 mg/kg | 30 min | [3][12] |

| 30 mg/kg | 2 hr | [3][12][13] |

Mechanism of Action

Hydantoin anticonvulsants, including this compound and its active metabolite Nirvanol, primarily exert their effects by modulating voltage-gated sodium channels in neurons.[14] By binding to the sodium channels in their inactivated state, they slow the rate of recovery of these channels, thereby limiting the repetitive firing of action potentials that is characteristic of seizures.[14] This action reduces the spread of seizure activity within the brain.

Toxicity and Adverse Effects

A significant concern with this compound therapy is the toxicity associated with its metabolite, Nirvanol.[1][4] Nirvanol has been linked to potentially fatal blood dyscrasias, including aplastic anemia, in a small percentage of patients.[1][2] Hypersensitivity reactions, manifesting as rash, fever, and organ involvement, are also a serious risk.[15][16]

The proposed mechanism for these hypersensitivity reactions involves the bioactivation of the drug to reactive metabolites. These metabolites can covalently bind to cellular macromolecules, forming neoantigens that trigger an immune response.[16]

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

This widely used preclinical model assesses the ability of a compound to prevent the spread of seizures.

-

Animals: Male CF-1 mice or Sprague-Dawley rats.

-

Apparatus: An electroshock device capable of delivering a 60 Hz alternating current. Corneal electrodes are used for stimulus delivery.

-

Procedure:

-

Administer the test compound (this compound or Nirvanol) or vehicle control, typically via intraperitoneal (i.p.) injection.

-

At the time of predicted peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of each animal.

-

Position the corneal electrodes, moistened with saline, on the eyes.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

-

Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect. The ED50 (the dose that protects 50% of the animals) is then calculated.

Quantification of this compound and Nirvanol in Biological Matrices

Gas-liquid chromatography (GLC) is a common method for the simultaneous determination of this compound and Nirvanol in plasma or serum.

-

Sample Preparation:

-

To a known volume of plasma or serum, add an internal standard (e.g., 5-(p-methylphenyl)-5-phenylhydantoin).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane) to isolate the analytes from the biological matrix.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., a solution of trimethylphenylammonium hydroxide in methanol) to improve the chromatographic properties of the analytes.

-

GLC Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a flame ionization detector (FID).

-

Use a capillary column suitable for the separation of these compounds (e.g., a cross-linked methyl silicone column).

-

Employ a temperature program to achieve optimal separation of this compound, Nirvanol, and the internal standard.

-

-

Quantification: Determine the concentrations of this compound and Nirvanol by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations of the compounds.

Conclusion

Nirvanol is unequivocally the principal active moiety responsible for the anticonvulsant effects of this compound during chronic administration. Its long half-life and accumulation necessitate careful consideration in therapeutic drug monitoring and dose adjustments. The stereoselective metabolism of this compound, largely dependent on CYP2C19, introduces significant inter-patient variability in drug response and toxicity. The potential for serious adverse effects, mediated by reactive metabolites of Nirvanol, underscores the importance of vigilant clinical monitoring. For drug development professionals, the story of this compound and Nirvanol serves as a compelling case study on the profound impact of active metabolites on a drug's overall efficacy and safety profile. Future research in this area could focus on the development of novel hydantoin derivatives with improved metabolic stability and reduced potential for bioactivation to toxic intermediates.

References

- 1. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 4. Disposition of this compound and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. page-meeting.org [page-meeting.org]

- 8. benchchem.com [benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Phenytoin-induced hypersensitivity reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of R-enantiomeric northis compound during chronic administration in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of idiosyncratic hypersensitivity reactions to antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 14. Simultaneous enantiospecific separation and quantitation of this compound and its metabolites nirvanol and 4'-hydroxythis compound in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 16. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

An In-depth Technical Guide on the Genetic Polymorphism of S-mephenytoin 4'-hydroxylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxylation of the S-enantiomer of the anticonvulsant drug mephenytoin at the 4' position is a key metabolic pathway governed by the cytochrome P450 enzyme, CYP2C19.[1] This enzymatic reaction is subject to significant interindividual variability due to genetic polymorphisms in the CYP2C19 gene.[1] These genetic variations lead to distinct metabolic phenotypes, classifying individuals as poor, intermediate, normal (extensive), rapid, or ultrarapid metabolizers.[2][3] Understanding this polymorphism is critical in clinical pharmacology and drug development, as CYP2C19 metabolizes a wide array of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents like clopidogrel.[2][4] This guide provides a comprehensive overview of the genetic basis of S-mephenytoin 4'-hydroxylation, including allele frequencies, genotype-phenotype correlations, and detailed experimental protocols for its assessment.

Genetic Basis of S-mephenytoin 4'-hydroxylation

The primary enzyme responsible for the stereospecific 4'-hydroxylation of S-mephenytoin is CYP2C19, a member of the cytochrome P450 superfamily.[1][5] The CYP2C19 gene is highly polymorphic, with numerous alleles that can alter enzyme function.[2] These alleles are categorized based on their impact on enzyme activity: normal function, increased function, decreased function, and no function.[2] An individual's combination of these alleles, or diplotype, determines their predicted metabolic phenotype.[2]

Key CYP2C19 Alleles and Their Functional Consequences:

-

CYP2C191 : This is the wild-type allele, associated with normal enzyme function.[6][7] Individuals homozygous for this allele (1/*1) are classified as normal metabolizers.[8][9]

-

CYP2C19*2 : A loss-of-function allele that results in an aberrant splice site, leading to a truncated, non-functional protein.[10] It is a common cause of the poor metabolizer phenotype.

-

CYP2C19*3 : This loss-of-function allele contains a premature stop codon, also resulting in a non-functional enzyme.[7]

-

CYP2C19*17 : An increased-function allele characterized by a single nucleotide polymorphism in the promoter region, which leads to increased transcription and higher enzyme activity.[6][7] Individuals carrying this allele may be rapid or ultrarapid metabolizers.[3]

Genotype to Phenotype Classification

The combination of an individual's two CYP2C19 alleles determines their metabolizer phenotype. The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides guidelines for translating genotypes to phenotypes.[11]

| Phenotype | Description | Example Genotypes (Diplotypes) |

| Ultrarapid Metabolizer (UM) | Increased enzyme activity, leading to faster metabolism of substrates. | 17/17 |

| Rapid Metabolizer (RM) | Increased enzyme activity. | 1/17 |

| Normal Metabolizer (NM) | Normal enzyme activity. Previously referred to as Extensive Metabolizer (EM). | 1/1 |

| Intermediate Metabolizer (IM) | Decreased enzyme activity. | 1/2, 1/3, 2/17 |

| Poor Metabolizer (PM) | Little to no enzyme function, leading to significantly reduced metabolism. | 2/2, 2/3, 3/3 |

Data Presentation

Table 1: Frequencies of Major CYP2C19 Alleles in Different Ethnic Populations

| Population | CYP2C192 Frequency (%) | CYP2C193 Frequency (%) | CYP2C19*17 Frequency (%) |

| East Asian | 28.4 - 31.06[12][13] | 4.61 - 6.0[12][13] | 3.7 - 5.5[12] |

| South Asian | 31.8[12] | - | 5.5[12] |

| European (Caucasian) | 15.0 - 17.0[13] | < 1.0[9] | 21.4 - 21.7[12] |

| African American | 17.5[12] | < 1.0[9] | 22.0[12] |

| Hispanic/Latino | - | - | 15.8[12] |

| Middle Eastern | 11.9[12] | - | 21.7[12] |

Note: Frequencies can vary between subpopulations within these broad ethnic categories.

Table 2: Predicted Phenotype Frequencies Based on Genotype

| Population | Poor Metabolizer (PM) (%) | Intermediate Metabolizer (IM) (%) | Normal Metabolizer (NM) (%) | Ultrarapid/Rapid Metabolizer (UM/RM) (%) |

| East Asian | ~13.06 - 20[1][13] | ~45.21[13] | ~41.73[13] | Low |

| European (Caucasian) | 2 - 5[8][11] | ~30[9] | ~43[9] | ~26 (1/17 and 17/17)[12] |

| African American | 4[8] | - | - | High |

| Saudi Arabian | 0.4[14] | 14.9[14] | 77.6 (as EM)[14] | 7.0[14] |

Table 3: Enzyme Kinetics of S-mephenytoin 4'-hydroxylation by CYP2C19 Variants

| CYP2C19 Variant | Vmax (pmol/min/pmol P450) | Km (µM) | Intrinsic Clearance (Vmax/Km) |

| Wild-Type (1) | Varies by expression system | 5.42 (for omeprazole)[15] | - |

| D256N (26) | 50% decrease vs. Wild-Type | - | 76% decrease vs. Wild-Type |

Note: Quantitative kinetic data for S-mephenytoin hydroxylation by specific CYP2C19 variants is limited and can vary based on the experimental system. The data for the D256N variant illustrates a significant decrease in enzyme activity.[15] The Michaelis-Menten equation, V = (Vmax * [S])/(Km + [S]), describes the relationship between reaction velocity (V), maximum velocity (Vmax), Michaelis constant (Km), and substrate concentration ([S]).[16]

Experimental Protocols

Genotyping of CYP2C19

Objective: To identify the specific alleles (e.g., *1, *2, *3, *17) present in an individual's CYP2C19 gene.

Methodology: Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP)

This is a common and established method for detecting known single nucleotide polymorphisms (SNPs).

Protocol Outline:

-

DNA Extraction:

-

PCR Amplification:

-

Design or obtain primers flanking the polymorphic region of interest for each allele (e.g., the G681A mutation for CYP2C19*2).

-

Set up a PCR reaction with the extracted DNA, primers, Taq polymerase, dNTPs, and PCR buffer.

-

Perform PCR using a thermal cycler with optimized annealing and extension temperatures and times.[19]

-

-

Restriction Enzyme Digestion:

-

Select a restriction enzyme that specifically recognizes and cuts the DNA sequence of either the wild-type or the mutant allele. For CYP2C19*2, the SmaI enzyme is often used.

-

Incubate the PCR product with the chosen restriction enzyme at its optimal temperature for a sufficient duration.

-

-

Gel Electrophoresis:

-

Run the digested PCR products on an agarose gel stained with an intercalating dye (e.g., ethidium bromide).

-

Include a DNA ladder to determine the size of the fragments.

-

Visualize the DNA fragments under UV light. The pattern of fragments will indicate the genotype:

-

**Homozygous wild-type (1/1): One band (uncut PCR product).

-

**Homozygous mutant (2/2): Two smaller bands (cut PCR product).

-

**Heterozygous (1/2): Three bands (uncut, and two cut fragments).

-

-

Alternative Methodologies: Real-time PCR with allele-specific probes (e.g., TaqMan assays) is a faster and more high-throughput method.[7][17][20] DNA sequencing can also be used to identify both known and novel variants.[19]

Phenotyping with S-mephenytoin

Objective: To determine an individual's metabolic capacity for S-mephenytoin 4'-hydroxylation in vivo.

Methodology: Probe Drug Administration and Urinary Metabolite Analysis

Protocol Outline:

-

Subject Preparation:

-

Ensure subjects are healthy volunteers and have abstained from any medication known to induce or inhibit CYP2C19 for at least one week.

-

Obtain informed consent.

-

-

Drug Administration:

-

Administer a single oral dose of 100 mg racemic this compound.[21]

-

-

Urine Collection:

-

Sample Analysis (Gas Chromatography/Mass Spectrometry - GC/MS):

-

Thaw urine samples and take an aliquot for analysis.

-

Add an internal standard.

-

Perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to deconjugate metabolites.

-

Extract the drug and metabolite from the urine using a suitable organic solvent (e.g., ether-dichloromethane).

-

Evaporate the organic solvent and derivatize the residue to make the analytes volatile for GC analysis.

-

Inject the derivatized sample into a GC/MS system.

-

Quantify the amount of 4'-hydroxythis compound in the urine.[24]

-

-

Phenotype Determination:

-

Calculate the percentage of the administered this compound dose excreted as 4'-hydroxythis compound.

-

A log10 value of the percentage of the dose excreted as the 4'-hydroxy metabolite of less than 0.3 is typically used to classify an individual as a poor metabolizer (PM).[22] Extensive metabolizers (EMs) will have values above this threshold.

-

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: Metabolic activation of S-mephenytoin by CYP2C19.

Caption: Workflow for determining CYP2C19 genotype via PCR-RFLP.

Caption: Relationship between CYP2C19 genotype and metabolizer phenotype.

References

- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 3. Frontiers | From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice [frontiersin.org]

- 4. Major Allele Frequencies in CYP2C9 and CYP2C19 in Asian and European Populations: A Case Study to Disaggregate Data Among Large Racial Categories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Establishment of a CYP2C19 genotyping assay for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genetics.testcatalog.org [genetics.testcatalog.org]

- 9. ashp.org [ashp.org]

- 10. pharmacyfreak.com [pharmacyfreak.com]

- 11. Clinical Pharmacogenetics Implementation Consortium Guidelines for Cytochrome P450-2C19 (CYP2C19) Genotype and Clopidogrel Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP2C19 Allele Frequencies in Over 2.2 Million Direct‐to‐Consumer Genetics Research Participants and the Potential Implication for Prescriptions in a Large Health System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of CYP2C19 Genetic Polymorphism in a Large Ethnic Hakka Population in Southern China - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genotype-Phenotype Analysis of CYP2C19 in Healthy Saudi Individuals and its Potential Clinical Implication in Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biochemistryresearchjournal.com [biochemistryresearchjournal.com]

- 17. labcorp.com [labcorp.com]

- 18. CYP2C19 Genotype - Cleveland HeartLab, Inc. [clevelandheartlab.com]

- 19. geneticsmr.com [geneticsmr.com]

- 20. geneticslab.upmc.com [geneticslab.upmc.com]

- 21. The hydroxylation of omeprazole correlates with S-mephenytoin metabolism: a population study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Genotyping of S-mephenytoin 4'-hydroxylation in an extended Japanese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Limitation to the use of the urinary S-/R-mephenytoin ratio in pharmacogenetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. P-hydroxylation of phenobarbital: relationship to (S)-mephenytoin hydroxylation (CYP2C19) polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Models for Studying Mephenytoin's Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin, a hydantoin-class anticonvulsant, has been utilized in the management of epilepsy. Hydantoin derivatives, such as the more extensively studied phenytoin, are known to exert their effects primarily through the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and limits the propagation of seizure activity.[1][2][3] While the anticonvulsant properties of this compound are established, its potential neuroprotective effects remain a less explored area of research. This technical guide provides an in-depth overview of suitable in-vitro models and experimental protocols for investigating the neuroprotective capabilities of this compound.

Given the limited direct research on this compound's neuroprotective effects, this guide extrapolates from the known mechanisms of hydantoin anticonvulsants and established in-vitro methodologies for assessing neuroprotection. The focus is on two primary mechanisms of neuronal injury relevant to neurological disorders: excitotoxicity and oxidative stress.[4][5]

Core Concepts in this compound's Potential Neuroprotection

The primary mechanism of action for hydantoins involves the modulation of voltage-gated sodium channels.[3] This action is anticipated to be the foundation of this compound's neuroprotective effects by preventing excessive neuronal firing and subsequent glutamate release, a key initiator of excitotoxic cascades. Furthermore, by mitigating excitotoxicity, this compound may indirectly curb the downstream oxidative stress and apoptotic pathways.

In-Vitro Models for Assessing Neuroprotection

A variety of in-vitro models can be employed to investigate the neuroprotective effects of this compound. The choice of model depends on the specific research question and the desired level of complexity.

1. Primary Neuronal Cultures: Primary cultures of neurons from specific brain regions, such as the hippocampus or cortex, offer a high degree of biological relevance. These cultures can be subjected to insults that mimic neurodegenerative conditions.

2. Neuronal Cell Lines: Immortalized cell lines, such as the human neuroblastoma SH-SY5Y line or the mouse hippocampal HT22 line, provide a more homogenous and reproducible system for initial screening and mechanistic studies.[6][7] These cell lines are well-characterized for their responses to various neurotoxic stimuli.

Models of Neuronal Injury:

-

Glutamate-Induced Excitotoxicity: Excessive activation of glutamate receptors leads to an influx of calcium ions, triggering a cascade of neurotoxic events.[8][9][10] This can be modeled in vitro by exposing neuronal cultures to high concentrations of glutamate.

-

Oxidative Stress Models: Oxidative stress, a common factor in many neurodegenerative diseases, can be induced by agents such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[5][11] These models allow for the assessment of a compound's ability to mitigate oxidative damage.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective properties of this compound in vitro.

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

Objective: To determine the ability of this compound to protect SH-SY5Y cells from glutamate-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Glutamate solution

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

-

Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control group.

-

Induction of Excitotoxicity: Induce neurotoxicity by adding glutamate to a final concentration of 5-10 mM. Include a control group with no glutamate and a group with glutamate and vehicle.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assessment of Cell Viability (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Assessment of Cytotoxicity (LDH Assay):

-

Collect the cell culture supernatant.

-

Perform the LDH assay according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

Protocol 2: Evaluation of Protection against Oxidative Stress in Primary Cortical Neurons

Objective: To assess this compound's ability to protect primary cortical neurons from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

-

Primary cortical neurons (e.g., from embryonic day 18 rat pups)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Hydrogen peroxide (H₂O₂) solution

-

This compound stock solution

-

Fluorescent probes for Reactive Oxygen Species (ROS) (e.g., DCFDA) and mitochondrial membrane potential (e.g., TMRE)

-

Caspase-3/7 activity assay kit

Procedure:

-

Neuron Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates.

-

Pre-treatment: After 7-10 days in vitro, pre-treat the neurons with various concentrations of this compound for 2 hours.

-

Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to induce oxidative stress.

-

Incubation: Incubate for 24 hours.

-

Measurement of ROS Production:

-

Load the cells with DCFDA dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.

-

-

Assessment of Mitochondrial Membrane Potential:

-

Load the cells with TMRE dye.

-

Measure the fluorescence intensity.

-

-

Measurement of Apoptosis (Caspase-3/7 Activity):

-

Perform the caspase-3/7 activity assay according to the manufacturer's protocol.

-

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity in Glutamate-Treated SH-SY5Y Cells

| Treatment Group | This compound Conc. (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |

| Control | 0 | 100 ± 5.2 | 5.1 ± 1.3 |

| Glutamate (5 mM) | 0 | 45.3 ± 4.1 | 85.7 ± 6.8 |

| Glutamate + this compound | 1 | 52.1 ± 3.9 | 78.4 ± 5.5 |

| Glutamate + this compound | 10 | 68.9 ± 4.5 | 55.2 ± 4.9 |

| Glutamate + this compound | 50 | 85.4 ± 5.0 | 25.8 ± 3.7 |

| Glutamate + this compound | 100 | 92.7 ± 4.8 | 15.3 ± 2.9 |

Data are presented as mean ± SD and are illustrative.

Table 2: Effect of this compound on Oxidative Stress Markers and Apoptosis in H₂O₂-Treated Primary Cortical Neurons

| Treatment Group | This compound Conc. (µM) | ROS Levels (Fold Change) | Mitochondrial Potential (% of Control) | Caspase-3/7 Activity (Fold Change) |

| Control | 0 | 1.0 ± 0.1 | 100 ± 6.1 | 1.0 ± 0.2 |

| H₂O₂ (100 µM) | 0 | 4.2 ± 0.5 | 38.7 ± 4.3 | 5.8 ± 0.7 |

| H₂O₂ + this compound | 10 | 3.1 ± 0.4 | 55.2 ± 5.0 | 4.1 ± 0.5 |

| H₂O₂ + this compound | 50 | 1.8 ± 0.3 | 78.9 ± 6.2 | 2.3 ± 0.3 |

| H₂O₂ + this compound | 100 | 1.2 ± 0.2 | 91.5 ± 5.8 | 1.4 ± 0.2 |

Data are presented as mean ± SD and are illustrative.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are likely mediated through the modulation of several key signaling pathways.

Proposed Signaling Pathway for this compound's Neuroprotection

As a voltage-gated sodium channel blocker, this compound is expected to reduce neuronal hyperexcitability, thereby decreasing glutamate release. This would, in turn, reduce the overactivation of NMDA and AMPA receptors, leading to decreased intracellular calcium influx.[12][13] The downstream consequences would be the attenuation of pathways leading to mitochondrial dysfunction, oxidative stress, and apoptosis.

Caption: Proposed mechanism of this compound's neuroprotective action.

Experimental Workflow for In-Vitro Neuroprotection Studies

The general workflow for assessing the neuroprotective effects of a compound like this compound involves several key stages, from cell culture to data analysis.

Caption: General experimental workflow for in-vitro neuroprotection assays.

Conclusion

While direct evidence for the neuroprotective effects of this compound in in-vitro models is currently limited, its classification as a hydantoin anticonvulsant suggests a strong potential for such activity. The in-vitro models and experimental protocols detailed in this guide provide a robust framework for systematically investigating this potential. By employing models of excitotoxicity and oxidative stress, researchers can elucidate the mechanisms by which this compound may confer neuroprotection, assess its efficacy, and identify the key molecular pathways involved. Such studies are crucial for expanding the therapeutic profile of this compound and exploring its potential application in a broader range of neurological disorders beyond epilepsy.

References

- 1. jddtonline.info [jddtonline.info]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Phenytoin: its potential as neuroprotective and retinoprotective drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies [pharmacia.pensoft.net]

- 6. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Phenytoin: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mephenytoin-based CYP2C19 Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cytochrome P450 2C19 (CYP2C19) enzyme is a critical component in the metabolism of a significant number of clinically used drugs. Inhibition of this enzyme can lead to altered drug pharmacokinetics, potentially resulting in adverse drug reactions or therapeutic failure. Therefore, assessing the inhibitory potential of new chemical entities (NCEs) on CYP2C19 is a fundamental step in preclinical drug development. (S)-mephenytoin is a selective substrate for CYP2C19, and its 4'-hydroxylation is the primary metabolic pathway mediated by this enzyme.[1][2] This document provides a detailed protocol for an in vitro assay to determine the inhibitory potential of test compounds on CYP2C19 activity using (S)-mephenytoin as the probe substrate, with analysis of the metabolite, 4'-hydroxymephenytoin, by LC-MS/MS.

Principle of the Assay

The assay measures the activity of CYP2C19 by quantifying the formation of its specific metabolite, 4'-hydroxythis compound, from the substrate (S)-mephenytoin in the presence of human liver microsomes and a cofactor, NADPH. To determine the inhibitory effect of a test compound, the rate of metabolite formation is measured across a range of inhibitor concentrations. The concentration at which the test compound inhibits 50% of the enzyme activity (IC50) is then calculated.

Materials and Reagents

-

Enzyme Source: Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2C19 (rhCYP2C19)

-

Substrate: (S)-Mephenytoin

-

Metabolite Standard: (S)-4'-Hydroxythis compound

-

Internal Standard (IS): (±)-4'-Hydroxy this compound-d3

-

Positive Control Inhibitors: Ticlopidine, Omeprazole

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

-

NADPH Regenerating System:

-

Option A (Commercial Kit): Follow manufacturer's instructions (e.g., Promega NADPH Regeneration System, BioIVT RapidStart™).[3][4]

-

Option B (Lab-prepared):

-

NADP+ (β-Nicotinamide adenine dinucleotide phosphate)

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Magnesium Chloride (MgCl₂)

-

-

-

Reaction Termination Solution: Ice-cold Acetonitrile or Methanol containing the internal standard.

-

Reagents for LC-MS/MS:

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure Water

-

-

Labware: 96-well plates, centrifuge, analytical balance, pipettes, etc.

Experimental Protocols

Preparation of Solutions

-

100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust pH as required. Store at 4°C.

-

Substrate Stock Solution ((S)-Mephenytoin): Prepare a high-concentration stock (e.g., 10 mM) in a suitable solvent (e.g., Methanol or DMSO).

-

Metabolite and Internal Standard Stock Solutions: Prepare high-concentration stocks (e.g., 1 mg/mL) in Methanol.[5]

-

Test Compound and Positive Control Stock Solutions: Prepare high-concentration stocks in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%).

-

NADPH Regenerating System (if preparing in-house):

-

Solution A: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl₂ in 100 mM Potassium Phosphate Buffer (pH 7.4).

-

Solution B: 0.4 U/mL Glucose-6-phosphate dehydrogenase in 100 mM Potassium Phosphate Buffer (pH 7.4).

-

Prepare fresh on the day of the experiment.

-

Incubation Procedure

The following procedure is for a standard IC50 determination in a 96-well plate format.

-

Prepare Incubation Mixtures: In a 96-well plate, add the following in order:

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (final concentration of 0.1-0.2 mg/mL).[6]

-

Test compound at various concentrations (typically 7-8 concentrations) or a positive control inhibitor (e.g., Ticlopidine or Omeprazole). Include a vehicle control (solvent only).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate Reaction: Add a mixture of (S)-Mephenytoin (final concentration at or below Km, e.g., 25-50 µM) and the NADPH regenerating system to each well to start the reaction.[1][5] The final incubation volume is typically 100-200 µL.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (e.g., (±)-4'-Hydroxy this compound-d3 at 50 ng/mL).[5]

-

Protein Precipitation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Collection: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions. Optimization will be required for specific instrumentation.

-

LC Column: C8 or C18, e.g., Luna C8(2) (150 mm × 3.0 mm, 5 µm).[7]

-

Mobile Phase A: 95% Water + 5% Methanol + 0.1% Formic Acid + 2 mM Ammonium Acetate.[7]

-

Mobile Phase B: Methanol + 0.1% Formic Acid + 2 mM Ammonium Acetate.[7]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Suggested MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 4'-Hydroxythis compound | 235.1 | 133.1 | ESI+ |

| (±)-4'-Hydroxy this compound-d3 (IS) | 238.1 | 136.1 | ESI+ |

Data Analysis

-

Quantification: Calculate the peak area ratio of the analyte (4'-hydroxythis compound) to the internal standard.

-

Calculate Percent Inhibition:

-

Determine the activity in the vehicle control wells (representing 100% activity or 0% inhibition).

-

For each concentration of the test compound, calculate the percent inhibition using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] * 100

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

-

Data Presentation

Table 2: Summary of Kinetic and Inhibition Parameters for CYP2C19-mediated (S)-Mephenytoin 4'-Hydroxylation

| Parameter | Value | Reference |

| Substrate Kinetics | ||

| Km for (S)-Mephenytoin | 36 - 166 µM | [1] |

| Vmax | 0.9 - 10.6 nmol/mg protein/hr | [1] |

| Positive Control Inhibitors | ||

| Ticlopidine IC50 | 0.203 ± 0.124 µM | [8] |

| Omeprazole IC50 | 8.4 ± 0.6 µM | [9] |

Application Notes

-

Linearity of Reaction: It is crucial to ensure that the formation of 4'-hydroxythis compound is linear with respect to both incubation time and microsomal protein concentration. This should be determined during assay development.

-

Solvent Effects: The concentration of organic solvents (e.g., DMSO, Methanol) used to dissolve test compounds should be kept to a minimum (ideally <0.5%, not exceeding 1%) as they can inhibit CYP activity.

-

Non-specific Binding: Highly lipophilic compounds may bind non-specifically to the microsomal protein or labware. Including a low concentration of bovine serum albumin (BSA) in the incubation buffer can sometimes mitigate this.

-

Time-Dependent Inhibition: To investigate if a compound is a time-dependent inhibitor, a pre-incubation step (e.g., 30 minutes) with the test compound and microsomes in the presence of NADPH is included before adding the substrate. A shift in the IC50 value compared to a condition without pre-incubation suggests time-dependent inhibition.[10]

-

Troubleshooting:

-

Low Metabolite Formation: Check the activity of the microsomes, ensure the NADPH regenerating system is freshly prepared and active, and verify the concentrations of all reagents.

-

High Variability: Ensure accurate pipetting, proper mixing, and consistent incubation times. Check for any issues with the LC-MS/MS system.

-

Poor IC50 Curve Fit: The range of inhibitor concentrations may need to be adjusted. Ensure the highest concentration achieves near-complete inhibition and the lowest shows minimal inhibition.

-

Visualizations

Caption: Experimental workflow for the this compound-based CYP2C19 inhibition assay.

Caption: Inhibition of CYP2C19-mediated (S)-Mephenytoin metabolism.

References

- 1. Use of omeprazole as a probe drug for CYP2C19 phenotype in Swedish Caucasians: comparison with S-mephenytoin hydroxylation phenotype and CYP2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. forensicrti.org [forensicrti.org]

- 3. bioivt.com [bioivt.com]

- 4. NADPH Regeneration System [worldwide.promega.com]

- 5. Citrate as Cost-Efficient NADPH Regenerating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The hydroxylation of omeprazole correlates with S-mephenytoin metabolism: a population study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for CYP2C19 Phenotyping Using Mephenytoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C19 (CYP2C19) is a critical enzyme involved in the metabolism of a wide array of clinically significant drugs.[1][2] Genetic polymorphisms in the CYP2C19 gene can lead to substantial inter-individual differences in drug clearance, potentially causing adverse drug reactions or therapeutic failures.[1][3] Consequently, determining an individual's CYP2C19 metabolic phenotype is a crucial aspect of personalized medicine and drug development. Mephenytoin, an anticonvulsant drug, serves as a well-established probe for assessing CYP2C19 activity.[4][5] The enzyme stereoselectively hydroxylates the S-enantiomer of this compound, and the ratio of the S- to R-enantiomers in urine is a reliable marker of CYP2C19 metabolic capacity.[4][5]

These application notes provide detailed protocols for both in vivo phenotyping and in vitro assessment of CYP2C19 activity using this compound.

Principle of the Assay

The polymorphic CYP2C19 enzyme is the primary catalyst for the 4'-hydroxylation of (S)-mephenytoin.[5] Individuals with normal or elevated enzyme activity, known as extensive metabolizers (EMs), efficiently clear (S)-mephenytoin. In contrast, poor metabolizers (PMs), who have deficient CYP2C19 activity due to genetic mutations, exhibit a significantly reduced ability to metabolize (S)-mephenytoin.[5] The R-enantiomer of this compound is metabolized by other pathways. Therefore, the urinary ratio of (S)-mephenytoin to (R)-mephenytoin (S/R ratio) after administration of racemic this compound can effectively distinguish between EMs and PMs.[4]

Data Presentation

In Vivo Phenotyping Data

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |

| Urinary S/R-Mephenytoin Ratio | < 0.8 | ≥ 0.8 | [4] |

| Urinary S/R-Mephenytoin Ratio (Alternative Cutoff) | < 0.9 | ≥ 0.9 | [6] |

| Median S/R Ratio (Heterozygous EMs) | 0.06 | N/A | [6] |

| Median S/R Ratio (Wild-Type EMs) | 0.01 | N/A | [6] |

In Vitro Kinetic Parameters for (S)-Mephenytoin 4'-Hydroxylation

| Enzyme Source | K_m_ (µM) | V_max_ (nmol/min/nmol CYP) | Reference |

| Recombinant human CYP2C19 | 15.5 ± 1.1 | Not Specified | [1] |

Experimental Protocols

Protocol 1: In Vivo CYP2C19 Phenotyping Using this compound

This protocol outlines the procedure for determining an individual's CYP2C19 phenotype by measuring the urinary S/R-mephenytoin ratio following oral administration of racemic this compound.

1. Subject Recruitment and Preparation:

- Obtain written informed consent from all participants. The study protocol should be approved by an independent Ethics Committee.[4]

- Ensure subjects are in good health, determined through a medical history and physical examination.

- Instruct subjects to abstain from alcohol and medications known to inhibit or induce CYP2C19 for at least one week prior to the study.

2. This compound Administration:

- Administer a single oral dose of 50 mg or 100 mg of racemic (R,S)-mephenytoin to the subject.[4][6][7]

3. Urine Sample Collection:

- Collect all urine for a period of 8 hours following this compound administration.[4][8]

- Measure the total volume of the collected urine.

- Take a 20 ml aliquot of the pooled urine and store it at -20°C until analysis.[4] To minimize the risk of analyte degradation, especially in samples from EMs, it is recommended to analyze the samples as soon as possible.[4][9]

4. Sample Analysis (Stereoselective this compound Assay):

- Quantify the concentrations of (S)-mephenytoin and (R)-mephenytoin in the urine samples using a validated stereoselective analytical method, such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6][10]

- Note: Several methods have been developed for the enantiospecific separation and quantitation of this compound and its metabolites.[7][11][12]

5. Data Analysis and Phenotype Classification:

- Calculate the urinary (S)-mephenytoin to (R)-mephenytoin ratio (S/R ratio).

- Classify subjects based on the S/R ratio:

- Poor Metabolizers (PMs): S/R ratio ≥ 0.8.[4]

- Extensive Metabolizers (EMs): S/R ratio < 0.8.[4]

- Confirmation of PM Phenotype: For samples initially classified as PM, re-analyze after acid treatment to confirm the phenotype. In EMs, the S/R ratio increases after acid treatment, while it remains unchanged in PMs.[4][9]

6. Safety Considerations:

- This compound administered at a 100 mg dose is generally considered safe for phenotyping purposes.[4]

- Adverse events are typically mild, with no interventions necessary. There is no observed relationship between the incidence of side effects and the subject's phenotype.[4][9]

Protocol 2: In Vitro Assessment of CYP2C19 Activity Using (S)-Mephenytoin

This protocol describes the methodology for measuring CYP2C19 activity in human liver microsomes (HLMs) or recombinant human CYP2C19 (rhCYP2C19) systems by quantifying the formation of 4'-hydroxythis compound.

1. Reagents and Materials:

- (S)-Mephenytoin

- 4'-Hydroxythis compound (for standard curve)

- Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2C19

- Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

- NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

- Internal standard for LC-MS/MS analysis